molecular formula C4H14Cl2N2O B2963811 (3-Methoxypropyl)hydrazine dihydrochloride CAS No. 950859-80-0

(3-Methoxypropyl)hydrazine dihydrochloride

Cat. No. B2963811
M. Wt: 177.07
InChI Key: UXMWBEZJMKZFDR-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

To a solution of N′-isopropylidene-N-(3-methoxypropyl)-hydrazinecarboxylic acid tert-butyl ester (6.49 g, 26.6 mmol) in tetrahydroufuran (50 mL) was added 2.0N hydrochloric acid (27 mL). The solution was heated to reflux (˜80° C.) in a preheated oil bath for 3 h. The solution was cooled to room temperature and concentrated in vacuo to remove the tetrahydrofuran. To the aqueous layer was added toluene (200 mL) and the water was removed via concentrating in vacuo (this was repeated 2 additional times) providing (3-methoxypropyl)-hydrazine dihydrochloric acid (4.65 g, 96%) as a light yellow sticky solid, which was used without further purification.
Name
N′-isopropylidene-N-(3-methoxypropyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]([CH2:13][CH2:14][CH2:15][O:16][CH3:17])[N:9]=C(C)C)=O)(C)(C)C.[ClH:18]>>[ClH:18].[ClH:18].[CH3:17][O:16][CH2:15][CH2:14][CH2:13][NH:8][NH2:9] |f:2.3.4|

Inputs

Step One
Name
N′-isopropylidene-N-(3-methoxypropyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
6.49 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(N=C(C)C)CCCOC
Name
Quantity
27 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofuran
ADDITION
Type
ADDITION
Details
To the aqueous layer was added toluene (200 mL)
CUSTOM
Type
CUSTOM
Details
the water was removed
CONCENTRATION
Type
CONCENTRATION
Details
via concentrating in vacuo (

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.COCCCNN
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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